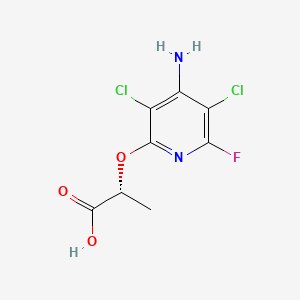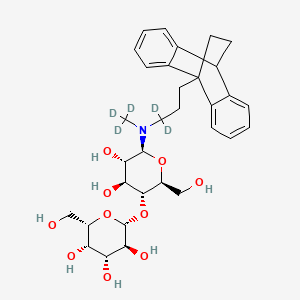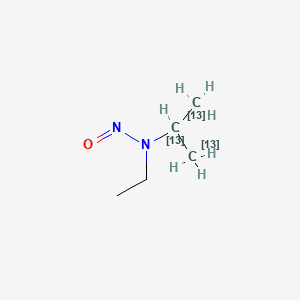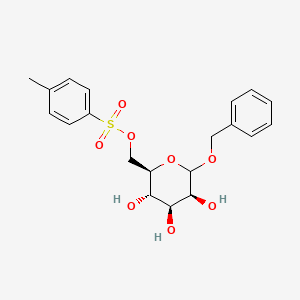
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide: is a complex organic compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide typically involves the condensation of picolinamide with 2-carbamoylphenylpyridine under specific reaction conditions. One common method involves the use of Pd(TFA)2 as a catalyst in n-octane , promoting the condensation reaction . The reaction conditions are generally mild, and the process can be completed in a one-pot protocol .
Industrial Production Methods: . This suggests that the compound can be produced on a larger scale, likely using optimized versions of the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions often involve or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and fine chemicals .
Biology and Medicine: Its structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely that it interacts with enzymes or receptors in biological systems, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
LSN2463359: A compound with a similar pyridine structure, used as a positive allosteric modulator of the mGluR5 receptor.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have similar structural features and are used in various biological applications.
Uniqueness: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide stands out due to its specific combination of functional groups, which provide unique reactivity and potential for diverse applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[5-(2-carbamoylphenyl)pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c19-17(23)15-6-2-1-5-14(15)12-9-13(11-20-10-12)22-18(24)16-7-3-4-8-21-16/h1-11H,(H2,19,23)(H,22,24) |
InChI Key |
MZMNDOOPRKUSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)NC(=O)C3=CC=CC=N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
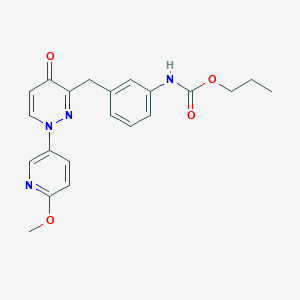
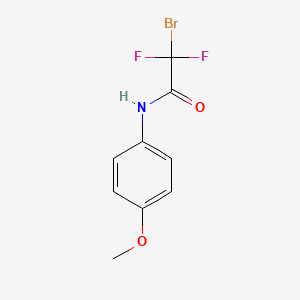
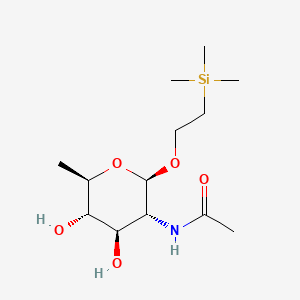
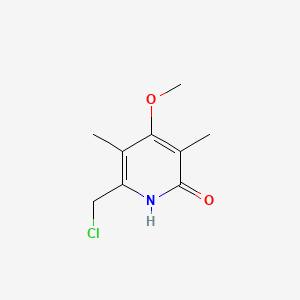
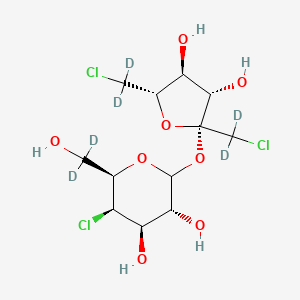
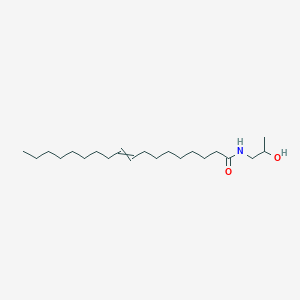
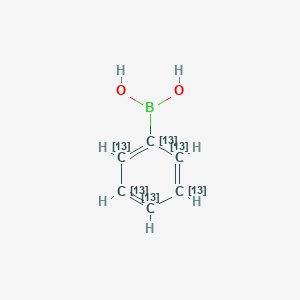
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
